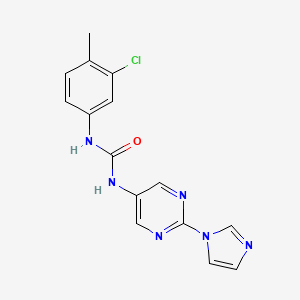

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea

Description

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O/c1-10-2-3-11(6-13(10)16)20-15(23)21-12-7-18-14(19-8-12)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKRTHYIVCBYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea typically involves the following steps:

Formation of the imidazolyl-pyrimidine intermediate: This can be achieved by reacting 1H-imidazole with a pyrimidine derivative under suitable conditions.

Coupling with 3-chloro-4-methylphenyl isocyanate: The intermediate is then reacted with 3-chloro-4-methylphenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted urea compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea. These compounds often exhibit significant activity against various cancer cell lines:

- Mechanism of Action : The compound acts by inhibiting specific pathways involved in cancer cell proliferation. For instance, it targets the CSNK2A1 kinase, which is implicated in several cancers, including prostate and colon cancer .

-

Case Studies :

- A study demonstrated that derivatives of the compound showed IC50 values as low as 0.67 µM against prostate cancer cell lines, indicating potent anticancer activity .

- Another investigation reported that modifications to the urea moiety enhanced the compound's efficacy against multiple human cancer cell lines, demonstrating broad-spectrum activity .

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases, which are critical in signaling pathways that regulate cell growth and survival:

- Specific Kinases Targeted : Research indicates that it selectively inhibits kinases involved in tumor growth and metastasis. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

- Research Findings :

Antiviral Properties

In addition to its anticancer applications, there is emerging evidence supporting the antiviral potential of this compound:

- Mechanism of Action : The compound may interfere with viral replication processes, particularly in β-coronaviruses and other RNA viruses. This is achieved through modulation of host cell pathways that viruses exploit for replication .

-

Case Studies :

- A recent study highlighted a series of imidazole derivatives that showed promising antiviral activity with IC50 values comparable to established antiviral agents .

- Another research effort suggested that modifications to the pyrimidine ring could enhance antiviral efficacy, thus providing a pathway for developing new antiviral therapies based on this compound .

Summary Table of Applications

| Application Area | Mechanism | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of CSNK2A1 kinase | IC50 as low as 0.67 µM against prostate cancer |

| Kinase Inhibition | Selective targeting of kinases | Enhanced profiles for tumor growth inhibition |

| Antiviral | Modulation of viral replication | Comparable IC50 values to existing antivirals |

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea would depend on its specific target. Generally, such compounds may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea: Lacks the chloro and methyl groups.

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(4-chlorophenyl)urea: Lacks the methyl group.

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-methylphenyl)urea: Lacks the chloro group.

Uniqueness

The presence of both the chloro and methyl groups in 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea may confer unique properties, such as increased binding affinity or selectivity for certain targets, compared to similar compounds.

Biological Activity

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14ClN5O

- Molecular Weight : 303.76 g/mol

- IUPAC Name : this compound

The compound primarily acts as a kinase inhibitor, targeting various pathways involved in cell proliferation and survival. Its imidazole and pyrimidine moieties are known to interact with ATP-binding sites in kinases, leading to the inhibition of downstream signaling pathways associated with cancer progression.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties by inhibiting specific kinases involved in tumor growth. For instance:

- In vitro Studies : The compound has shown significant inhibitory effects against various cancer cell lines with IC50 values ranging from 0.01 to 0.5 µM, indicating high potency in disrupting cancer cell proliferation .

Antimicrobial Activity

Preliminary studies suggest the compound may possess antimicrobial properties, although specific data on its efficacy against bacteria or fungi is limited. Future investigations are necessary to establish its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Kinase Inhibition Studies :

- A study demonstrated that the compound selectively inhibits several kinases, including FGFR (Fibroblast Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer biology. The reported IC50 values for FGFR inhibition were around 50 nM, showcasing its potential as an anticancer therapeutic .

- Structure-Activity Relationship (SAR) :

-

Pharmacokinetics and Toxicology :

- Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with predictions indicating high human intestinal absorption rates (approximately 98%) and low potential for blood-brain barrier penetration . Toxicological assessments are ongoing to evaluate any adverse effects associated with long-term use.

Data Tables

| Biological Activity | IC50 Value (µM) | Targeted Kinase |

|---|---|---|

| FGFR Inhibition | 0.05 | FGFR |

| VEGFR Inhibition | 0.10 | VEGFR |

| Cell Proliferation Inhibition | 0.01 | Various Cancer Cell Lines |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea, and how can reaction conditions be optimized?

The compound can be synthesized via urea formation by reacting 3-chloro-4-methylphenyl isocyanate with a pre-functionalized pyrimidine-imidazole amine intermediate. A typical procedure involves:

- Stepwise coupling : React 2-(1H-imidazol-1-yl)pyrimidin-5-amine with 3-chloro-4-methylphenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base. Monitor completion via TLC (chloroform/ethyl acetate = 4:1) .

- Optimization : Control temperature (0–5°C initially, then room temperature) to minimize side reactions. Purify via column chromatography (silica gel, gradient elution) to isolate the urea product. Yield improvements (>85%) are achievable by using excess isocyanate (1.5 eq.) and extended reaction times (12–24 hrs) .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%) .

- Spectroscopy : Confirm the urea carbonyl group via FTIR (C=O stretch ~1640–1680 cm⁻¹). ¹H NMR should show characteristic imidazole proton signals (δ 7.8–8.2 ppm, singlet) and pyrimidine aromatic protons (δ 8.5–9.0 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ matching the molecular formula (C₁₆H₁₂ClN₆O, calculated m/z 345.08) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this urea derivative in kinase inhibition studies?

- Targeted modifications : Systematically vary substituents on the imidazole (e.g., alkylation at N1) and pyrimidine (e.g., halogenation at C4) to assess impact on kinase binding. Compare inhibitory activity (IC₅₀) against recombinant kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .

- Crystallographic analysis : Co-crystallize the compound with target kinases (e.g., using SHELX programs for refinement ). Analyze hydrogen bonding between the urea carbonyl and kinase backbone (e.g., hinge region interactions) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Assay standardization : Replicate experiments in parallel using isogenic cell lines and matched assay conditions (e.g., ATP concentration in kinase assays).

- Meta-analysis : Cross-reference data with structurally similar urea derivatives (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea ). Address discrepancies (e.g., off-target effects) via proteome-wide affinity profiling .

Q. How can crystallographic data for this compound be refined when twinning or disorder is present?

- Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Employ SHELXL with TWIN and BASF commands to model twinning. For disorder, split occupancy of imidazole/pyrimidine moieties using PART instructions . Validate with R₁ values < 5% and Rfree < 7% .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.